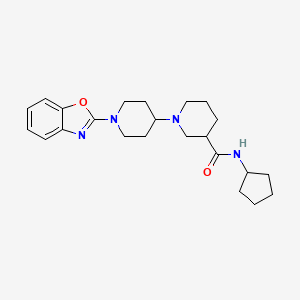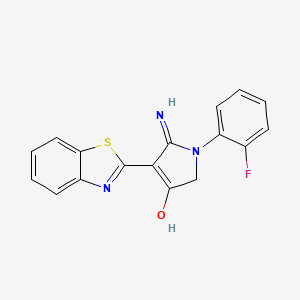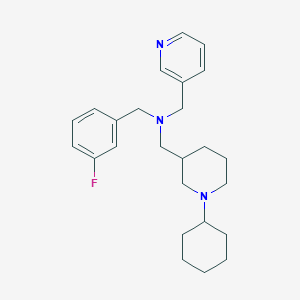![molecular formula C22H19N5O2 B6140380 2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6140380.png)
2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole, indole, and oxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the indole and oxazole groups through various coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely be optimized to minimize waste and maximize yield, using high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol
- 1-(1H-Benzoimidazol-2-yl)-ethanol
- 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
Uniqueness
What sets 2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide apart is its unique combination of benzimidazole, indole, and oxazole moieties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-14(15-6-7-17-16(10-15)8-9-23-17)25-22(28)19-12-29-21(26-19)11-27-13-24-18-4-2-3-5-20(18)27/h2-10,12-14,23H,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYBBTVAULMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)NC(=O)C3=COC(=N3)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-(3-chlorobenzyl)-1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6140301.png)
![ethyl 3-(3-phenylpropyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6140309.png)
![3-(4-chlorophenyl)-5-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6140319.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B6140341.png)


![N-(2,4-dimethoxybenzyl)-3-[1-(3-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6140369.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6140388.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6140403.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6140408.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6140410.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6140415.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6140428.png)
